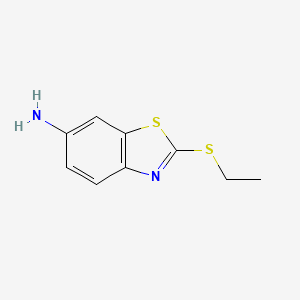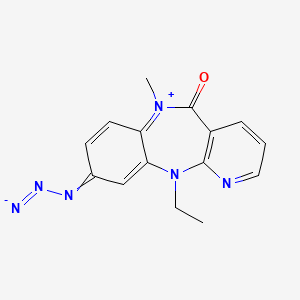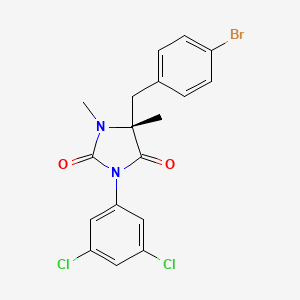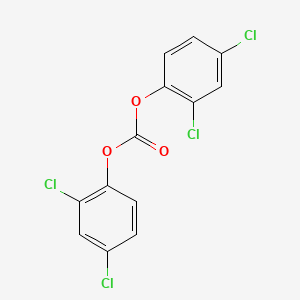![molecular formula C25H26N4O B1667368 7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol CAS No. 354784-03-5](/img/structure/B1667368.png)
7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BoNT-IN-33 is a potent inhibitor of Botulinum neurotoxin/A light chain (BoNT/A LC).
Aplicaciones Científicas De Investigación
Synthesis and Spectral Analysis
- Synthesis and Electronic Transitions : This compound has been used in the synthesis of new biscyanine dyes. The electronic spectrum of these dyes was analyzed, along with quantum-chemical simulation of spatial and electronic structures (Yelenich et al., 2016).
Structural Studies and Antiproliferative Activity
- Crystal and Molecular Structure Analysis : Studies have been conducted on similar isoindoline derivatives, where the crystal and molecular structures were determined using various spectroscopic techniques. These compounds demonstrated antiproliferative activity in vitro (Sović et al., 2011).
Antituberculosis Activity
- Antituberculosis Compounds : Research has shown the development of compounds with antituberculosis activity, where similar quinolin derivatives were synthesized (Omel’kov et al., 2019).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : Investigations have been made into the synthesis of tetra- and penta-heterocyclic compounds incorporating similar moieties. These include reactions forming various derivatives with potential biological activities (Abdallah et al., 2009).
Antimicrobial Activity
- Antimicrobial and Schiff Base Studies : Studies involving the synthesis of Schiff base supramolecular complexes and their metal complexes, which include similar quinoline derivatives, have been conducted. These compounds have shown significant antimicrobial activity (El-Sonbati et al., 2016).
Antioxidant Properties
- Antioxidant Studies : Quinazolin derivatives related to the compound have been synthesized and evaluated for their antioxidant properties, demonstrating significant activity against various radicals (Al-azawi, 2016).
Pharmaceutical Applications
- Pharmaceutical Intermediates : Similar compounds have been used as intermediates in the synthesis of pharmaceuticals, particularly in the context of PI3K/mTOR inhibitors (Lei et al., 2015).
Luminescence in Lanthanide Complexes
- Lanthanide Complex Luminescence : Research into the luminescence of dinuclear lanthanide(III) complexes, where similar compounds were used, reveals insights into their photophysical properties (Xu et al., 2011).
Antimycobacterial and Antibacterial Activity
- Antitubercular and Antibacterial Evaluation : Similar quinazolin-4(3H)-ones have been synthesized and evaluated for their antitubercular and antibacterial activity, showing significant potential in this field (Anand et al., 2011).
Propiedades
Número CAS |
354784-03-5 |
|---|---|
Nombre del producto |
7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol |
Fórmula molecular |
C25H26N4O |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
7-[[4-(dimethylamino)phenyl]-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C25H26N4O/c1-16-6-5-7-22(26-16)28-23(18-10-13-20(14-11-18)29(3)4)21-15-12-19-9-8-17(2)27-24(19)25(21)30/h5-15,23,30H,1-4H3,(H,26,28) |
Clave InChI |
HOCWFUDKLDDDRQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)N(C)C)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
SMILES canónico |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)N(C)C)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BoNT inhibitor; compound 33; BoNTIN33; BoNTIN-33; BoNT-IN33; BoNT-IN-33 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



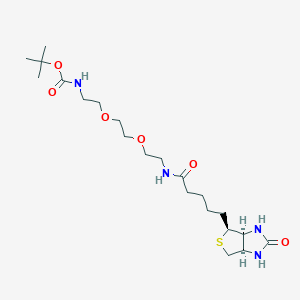

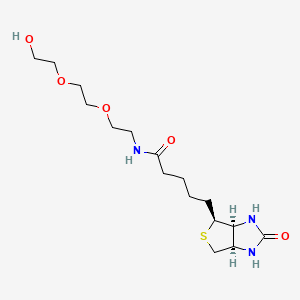
![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)
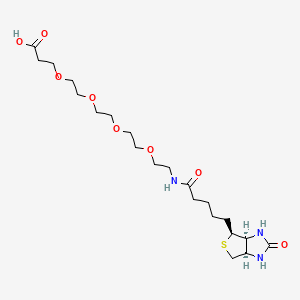
![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)
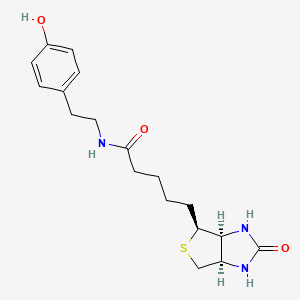
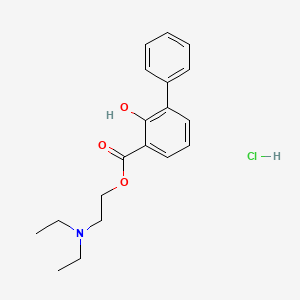
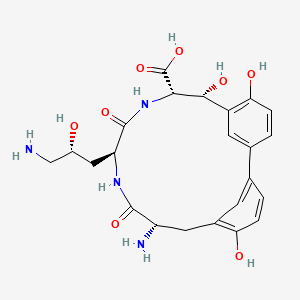
![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)
